Copanlisib

Kinase Selectivity PI3K Inhibition Biochemical Pharmacology

Copanlisib is the agent of choice for preclinical studies requiring simultaneous PI3Kα and PI3Kδ inhibition, with potent, balanced activity (IC50s: 0.5 nM and 0.7 nM, respectively). Its intravenous formulation and long terminal half-life (~52 hours) enable intermittent, once-weekly dosing—a distinct pharmacokinetic advantage over daily oral PI3K inhibitors. This profile makes it uniquely suited for translational research on pulsatile target inhibition and for rationally designing combination therapies that avoid overlapping infusion-related hyperglycemia and hypertension. Procure ≥98% purity material from verified suppliers for rigorous experimental design and reproducible results.

Molecular Formula C23H28N8O4
Molecular Weight 480.5 g/mol
CAS No. 1032568-63-0
Cat. No. B1663552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopanlisib
CAS1032568-63-0
Synonyms2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide
Molecular FormulaC23H28N8O4
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5
InChIInChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)
InChIKeyMWYDSXOGIBMAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Copanlisib (CAS 1032568-63-0): A Pan-Class I PI3K Inhibitor with Predominant α/δ Activity for B-Cell Malignancies


Copanlisib (BAY 80-6946) is a potent, ATP-competitive, pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant inhibitory activity against the p110α and p110δ isoforms [1]. It is currently approved for the treatment of adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies [2].

Copanlisib's Differential Isoform Targeting and Intravenous Formulation Preclude Simple Interchange with Oral PI3K Inhibitors


Unlike the δ-selective inhibitor idelalisib or the δ/γ inhibitor duvelisib, copanlisib is a potent pan-class I inhibitor with significant activity against both PI3Kα and PI3Kδ, which directly influences its unique adverse event profile, including infusion-related hyperglycemia and hypertension linked to α-isoform inhibition [1]. Furthermore, its intravenous formulation provides distinct pharmacokinetic advantages, including a long terminal half-life enabling intermittent dosing, which is not achievable with oral PI3K inhibitors [2]. These pharmacological and pharmaceutical differences are not interchangeable and must be considered for proper experimental design and clinical application.

Copanlisib Quantitative Differentiation: Head-to-Head and Comparative Evidence Across Key Dimensions


Copanlisib is a Potent Pan-Class I PI3K Inhibitor with Sub-nanomolar Affinity for PI3Kα and PI3Kδ, Distinct from Selective Oral Agents

In biochemical assays, copanlisib potently inhibits all four class I PI3K isoforms, with IC50 values of 0.5 nM for PI3Kα, 0.7 nM for PI3Kδ, 3.7 nM for PI3Kβ, and 6.4 nM for PI3Kγ [1]. In contrast, idelalisib is a δ-selective inhibitor with an IC50 of 2.5 nM for PI3Kδ and 820 nM for PI3Kα, demonstrating >300-fold selectivity for the δ isoform [2]. Duvelisib is a dual δ/γ inhibitor with IC50 values of 2.5 nM for PI3Kδ, 27 nM for PI3Kγ, and 1602 nM for PI3Kα [3].

Kinase Selectivity PI3K Inhibition Biochemical Pharmacology

CHRONOS-3 Phase III Trial: Copanlisib Plus Rituximab Demonstrates Superior Progression-Free Survival Over Rituximab Alone in Relapsed Indolent NHL

In the randomized, double-blind, placebo-controlled Phase III CHRONOS-3 trial (NCT02367040), copanlisib plus rituximab (C+R) significantly improved progression-free survival (PFS) compared to placebo plus rituximab (P+R) in patients with relapsed indolent non-Hodgkin lymphoma (iNHL) who had received at least one prior line of therapy [1]. At a median follow-up of 19.2 months, the median PFS was 21.5 months for the C+R arm (95% CI 17.8-33.0) versus 13.8 months for the P+R arm (95% CI 10.2-17.5), with a hazard ratio of 0.52 (95% CI 0.39-0.69; P < .0001) [2].

Clinical Efficacy Progression-Free Survival Combination Therapy

Copanlisib's Intravenous Formulation Confers a Long Terminal Half-Life and Unique Pharmacokinetic Profile Distinct from Oral PI3K Inhibitors

Copanlisib is administered intravenously, which results in a distinct pharmacokinetic profile compared to orally administered PI3K inhibitors like idelalisib and duvelisib. Following a 1-hour intravenous infusion, copanlisib exhibits a large volume of distribution of 1870 L and a long terminal elimination half-life of 52.1 hours (range 40.4–67.5 hours) [1]. This long half-life supports an intermittent dosing schedule (Days 1, 8, and 15 of a 28-day cycle), which is not feasible with oral agents that require daily dosing to maintain target engagement [2].

Pharmacokinetics Drug Formulation ADME

Copanlisib's Unique Adverse Event Profile Includes Infusion-Related Hyperglycemia and Hypertension, Attributed to PI3Kα Inhibition, Which Are Not Observed with δ-Selective Inhibitors

Copanlisib is associated with a distinct adverse event (AE) profile characterized by infusion-related hyperglycemia and hypertension, which are not typically seen with δ-selective PI3K inhibitors like idelalisib [1]. In the CHRONOS-3 trial, all-grade hyperglycemia occurred in 57.8% of patients receiving copanlisib plus rituximab (C+R) compared to 20.6% in the placebo plus rituximab (P+R) arm, with Grade ≥3 hyperglycemia in 37.6% vs. 5.1%, respectively. Similarly, all-grade hypertension was reported in 44.1% of C+R patients vs. 16.3% in P+R patients, with Grade ≥3 hypertension in 34.2% vs. 8.2% [2]. These events are transient, occur primarily during infusion, and are linked to the inhibition of the PI3Kα isoform [3].

Safety Profile Toxicity Adverse Events

Optimal Copanlisib Application Scenarios for Research and Preclinical Development


Evaluating PI3Kα/δ-Dependent Signaling in B-Cell Malignancy Models

Copanlisib is the agent of choice for preclinical studies aiming to interrogate the biological consequences of simultaneous PI3Kα and PI3Kδ inhibition. Its potent, balanced activity against both isoforms (IC50s of 0.5 nM and 0.7 nM, respectively [1]) is ideal for models where dual blockade is hypothesized to be more effective than selective δ inhibition, such as in PTEN-deficient tumors or those with activating PI3Kα mutations.

Investigating Intermittent Dosing Schedules in Lymphoma Xenograft Models

The long terminal half-life of copanlisib (~52 hours [2]) and its approved intermittent dosing schedule (weekly IV infusions for three weeks per 28-day cycle [3]) make it uniquely suited for translational research focused on optimizing dosing frequency and minimizing continuous target suppression. This contrasts with oral PI3K inhibitors that require daily administration and can be used to model the potential benefits of pulsatile target inhibition.

Developing Combination Regimens that Minimize Overlapping Toxicities

Given its distinct adverse event profile characterized by infusion-related hyperglycemia and hypertension [4], copanlisib is a valuable tool for rationally designing and testing combination therapies in vivo. Researchers can leverage this unique toxicity signature to select partner drugs with non-overlapping side effect profiles, such as avoiding combinations with known hyperglycemic agents, thereby potentially improving the therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Copanlisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.